1-{(S)-3-[Ethyl-(2-hydroxy-ethyl)-amino]-piperidin-1-yl}-ethanone
Description
1-{(S)-3-[Ethyl-(2-hydroxy-ethyl)-amino]-piperidin-1-yl}-ethanone is a chiral piperidine derivative characterized by an ethanone group at the 1-position of the piperidine ring and an ethyl-(2-hydroxyethyl)amino substituent at the 3-position with an (S)-configuration.
Properties
IUPAC Name |
1-[(3S)-3-[ethyl(2-hydroxyethyl)amino]piperidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-3-12(7-8-14)11-5-4-6-13(9-11)10(2)15/h11,14H,3-9H2,1-2H3/t11-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLBXLWGBERAEML-NSHDSACASA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCO)C1CCCN(C1)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CCO)[C@H]1CCCN(C1)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{(S)-3-[Ethyl-(2-hydroxy-ethyl)-amino]-piperidin-1-yl}-ethanone typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor.
Introduction of the Ethyl Group: The ethyl group can be introduced via an alkylation reaction using ethyl halides under basic conditions.
Addition of the Hydroxyethyl Group: The hydroxyethyl group can be added through a nucleophilic substitution reaction using ethylene oxide or a similar reagent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The tertiary amine in the piperidine ring and the ethyl-hydroxyethyl amino group participate in nucleophilic substitutions under controlled conditions. Key findings include:
| Reaction Type | Conditions | Products/Outcomes | Source |
|---|---|---|---|
| N-Alkylation | Dichloromethane, room temp. | Quaternary ammonium derivatives | |
| Acylation | Ethanol reflux, acyl chlorides | Amide-functionalized compounds |
-
Mechanistic Insight : The ethyl-hydroxyethyl amino group undergoes alkylation preferentially at the ethyl-substituted nitrogen due to steric accessibility.
Ketone Functionalization
The ethanone moiety exhibits reactivity typical of ketones:
| Reaction Type | Reagents/Conditions | Products | Source |
|---|---|---|---|
| Nucleophilic Addition | Grignard reagents, THF, 0°C | Secondary alcohol derivatives | |
| Reduction | NaBH₄, MeOH, 25°C | Secondary alcohol |
-
Stereochemical Impact : The (S)-configuration at C3 influences diastereoselectivity during nucleophilic additions .
Hydroxyethyl Group Reactions
The 2-hydroxyethyl side chain undergoes oxidation and esterification:
| Reaction Type | Conditions | Products | Source |
|---|---|---|---|
| Oxidation | KMnO₄, acidic aqueous medium | Carboxylic acid derivative | |
| Esterification | Acetic anhydride, pyridine | Acetylated hydroxyethyl group |
-
Stability Note : The hydroxyethyl group’s primary alcohol is susceptible to oxidation but stable under neutral pH .
Piperidine Ring Modifications
The piperidine ring participates in ring-opening and stereospecific reactions:
| Reaction Type | Conditions | Products | Source |
|---|---|---|---|
| Ring-opening | HCl (concentrated), reflux | Linear amine hydrochloride | |
| Epimerization | Basic aqueous solution, heat | Racemization at C3 |
-
Key Observation : Ring-opening occurs preferentially at the N-acetylated position due to electron-withdrawing effects .
Complexation and Catalytic Interactions
The compound acts as a ligand in metal-catalyzed reactions:
| Application | Metal/Reagents | Outcome | Source |
|---|---|---|---|
| Pd-catalyzed coupling | Pd(OAc)₂, aryl halides | Biaryl piperidine derivatives | |
| Zn-mediated reduction | Zn dust, HCl | Deoxygenated amine products |
-
Role of Stereochemistry : The (S)-configuration enhances enantioselectivity in asymmetric catalysis .
Stability Under Synthetic Conditions
Critical stability parameters include:
| Condition | Stability Outcome | Source |
|---|---|---|
| pH < 3 or pH > 10 | Degradation via hydrolysis | |
| High temp. (>100°C) | Ketone decarbonylation |
Pharmacologically Relevant Modifications
Derivatives synthesized via these reactions show potential in neurological drug development:
Scientific Research Applications
Biological Activities
The compound's structure suggests potential interactions with various biological systems, particularly in pharmacology. Key areas of interest include:
Antimicrobial Activity
Research indicates that piperidine derivatives can exhibit significant antimicrobial properties. Modifications to the piperidine structure, such as those seen in this compound, may enhance efficacy against bacterial pathogens.
Neuropharmacological Effects
Given its structural similarity to known neuroactive compounds, 1-{(S)-3-[Ethyl-(2-hydroxy-ethyl)-amino]-piperidin-1-yl}-ethanone may influence neurotransmitter systems. Studies suggest that piperidine derivatives can modulate dopamine and serotonin pathways, which are critical in treating mood disorders and neurodegenerative diseases.
Enzyme Inhibition
This compound has shown promise in inhibiting specific enzymes such as dihydrofolate reductase (DHFR), which is vital for nucleic acid synthesis. This property could lead to the development of new antimicrobial agents targeting bacterial infections.
Data Table: Summary of Biological Activities
| Activity Type | Description | References |
|---|---|---|
| Antimicrobial | Effective against various bacterial strains; structural modifications enhance activity. | |
| Neuropharmacological | Potential to affect neurotransmitter levels; implications for mood disorders. | |
| Enzyme Inhibition | Inhibits DHFR; potential for developing new antimicrobial agents. |
Case Studies
Several studies highlight the biological activities of compounds related to this compound:
- Antimicrobial Properties : A study demonstrated that piperidine derivatives exhibited significant antimicrobial activity against various strains of bacteria, suggesting that structural modifications could enhance this property.
- Neuropharmacological Investigation : Research indicated that piperidine compounds could modulate neurotransmitter levels, potentially beneficial in treating conditions like depression and anxiety disorders.
- Enzyme Interaction Analysis : Investigations revealed that certain piperidine derivatives effectively inhibit DHFR, presenting a pathway for developing new antimicrobial agents targeting bacterial infections.
Mechanism of Action
The mechanism of action of 1-{(S)-3-[Ethyl-(2-hydroxy-ethyl)-amino]-piperidin-1-yl}-ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The hydroxyethyl group can form hydrogen bonds with target molecules, while the piperidine ring can interact with hydrophobic pockets.
Comparison with Similar Compounds
Comparison with Structural Analogs
Piperidine-Based Derivatives
1-(3-{[Ethyl-(2-hydroxy-ethyl)-amino]-methyl}-piperidin-1-yl)-ethanone
- Structure: Differs by a methylene spacer between the piperidine ring and the ethyl-(2-hydroxyethyl)amino group.
- Molecular Weight : 228.34 g/mol (vs. 214.31 g/mol for the target compound) .
- Impact : The additional methylene group increases molecular weight and may alter steric interactions in binding pockets.
1-((S)-3-Methylamino-piperidin-1-yl)-ethanone
- Structure: Replaces the ethyl-(2-hydroxyethyl)amino group with a methylamino substituent.
- Molecular Weight : 156.23 g/mol (significantly lower due to simpler substituents) .
(S)-1-(3-(((2-Nitrophenyl)amino)methyl)piperidin-1-yl)ethanone
- Structure: Features a 2-nitrophenylamino substituent instead of ethyl-(2-hydroxyethyl)amino.
- Applications : Likely used in kinase inhibitor studies due to nitro group interactions with catalytic sites.
Heterocyclic Ethanone Derivatives
1-(1-Aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone Derivatives
- Structure: Contains a tetrazole ring linked to ethanone via an aryl group.
- Synthesis : Prepared via reactions involving sodium azide and triethyl orthoformate, followed by piperidine substitution .
- Comparison : Tetrazole rings enhance metabolic stability but reduce solubility compared to hydroxyethyl substituents.
Piperidine-1-yl(thiophen-2-yl)methanone
Physicochemical and Pharmacological Comparisons
Solubility and Polarity
Stereochemical Effects
Thermal Stability and Isomerization
- Piperidine-based ethanones (e.g., ) undergo temperature-dependent isomerization, with energy barriers (~67 kJ/mol) influencing storage conditions. This behavior is likely shared by the target compound .
Tables :
| Compound | Molecular Weight (g/mol) | Key Substituent | Notable Property |
|---|---|---|---|
| Target Compound (S) | 214.31 | Ethyl-(2-hydroxyethyl) | High aqueous solubility |
| 1-((S)-3-Methylamino-piperidin-1-yl)-ethanone | 156.23 | Methylamino | Low hydrophilicity |
| (S)-1-(3-(((2-Nitrophenyl)amino)methyl)piperidin-1-yl)ethanone | 278.30 | 2-Nitrophenylamino | Electron-withdrawing effects |
| 1-(1-Aryl-tetrazol-5-yl)-2-piperidinyl-ethanone | ~300 (varies) | Tetrazole | Metabolic stability |
Biological Activity
1-{(S)-3-[Ethyl-(2-hydroxy-ethyl)-amino]-piperidin-1-yl}-ethanone, also known by its IUPAC name 1-[(3S)-3-[2-hydroxyethyl(methyl)amino]piperidin-1-yl]ethanone, is a compound with the molecular formula C11H22N2O2 and a molecular weight of 202.31 g/mol. This compound has garnered attention due to its potential biological activities, particularly in pharmacological applications.
Biological Activity
The biological activity of this compound can be categorized into several key areas:
- Antimicrobial Activity : Preliminary studies suggest that compounds similar to this compound exhibit antimicrobial properties. The presence of the piperidine structure is believed to enhance the interaction with microbial targets, leading to effective inhibition of growth in various bacterial strains. For instance, research on related piperidine derivatives has shown promising results against resistant strains of Escherichia coli and Staphylococcus aureus .
- Anti-inflammatory Properties : The compound's structural features may contribute to anti-inflammatory effects. Compounds with similar amino and hydroxyl groups have been documented to inhibit pro-inflammatory cytokines and reduce nitric oxide production in macrophage cell lines . This suggests that this compound could modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation.
- Cytotoxicity and Cancer Research : There is emerging interest in the cytotoxic effects of this compound against cancer cell lines. Studies have indicated that certain piperidine derivatives can induce apoptosis in cancer cells, potentially through the activation of specific signaling pathways . Further investigations are necessary to elucidate the exact mechanisms by which this compound may exert anticancer effects.
Case Study 1: Antimicrobial Efficacy
A study focusing on the structure-antimicrobial activity relationships (SAR) of piperidine derivatives found that modifications to the amino group significantly influenced antimicrobial potency. The tested compounds exhibited varying degrees of effectiveness against E. coli, with some showing IC50 values as low as 20 µM . This highlights the potential for optimizing this compound for enhanced antimicrobial activity.
Case Study 2: Anti-inflammatory Mechanism
In vitro assays using RAW 264.7 macrophages demonstrated that related compounds could inhibit nitric oxide production in a dose-dependent manner. The most effective derivatives showed IC50 values ranging from 10 to 30 µM, indicating significant anti-inflammatory potential . This suggests that this compound might similarly modulate inflammatory responses.
Table 1: Summary of Biological Activities
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
